molecular formula C7H13BrO2Zn B6307543 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether CAS No. 38383-85-6

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether

Cat. No.: B6307543
CAS No.: 38383-85-6
M. Wt: 274.5 g/mol
InChI Key: GFPYWRSWRLKPAP-UHFFFAOYSA-M
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Description

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is an organometallic compound widely used in organic synthesis. This compound is particularly valuable as a reagent in various chemical reactions due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide typically involves the reaction of 1-Ethoxy-3-methyl-1-oxobutan-2-one with zinc bromide in the presence of an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:

  • Dissolving 1-Ethoxy-3-methyl-1-oxobutan-2-one in anhydrous ether.
  • Adding zinc bromide slowly to the solution while maintaining a low temperature.
  • Stirring the mixture for several hours to ensure complete reaction.
  • Filtering the solution to remove any unreacted zinc bromide and other impurities.

Industrial Production Methods

In industrial settings, the production of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic centers in other molecules.

    Substitution Reactions: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

    Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide include:

    Electrophiles: Such as aldehydes, ketones, and halides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Anhydrous ether is the preferred solvent to maintain the stability of the compound.

Major Products Formed

The major products formed from reactions involving 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide depend on the specific reaction conditions and reagents used. Common products include:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Alkanes and Alkenes: From coupling reactions with halides.

Scientific Research Applications

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the ethoxy group. This process often involves the formation of a transition state where the zinc atom stabilizes the negative charge on the intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc chloride
  • 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc iodide
  • 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc fluoride

Uniqueness

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide is unique due to its specific reactivity and stability in ether. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

bromozinc(1+);ethyl 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPYWRSWRLKPAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[CH-]C(C)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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